molecular formula C18H25N7OS B5570588 4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

Cat. No. B5570588
M. Wt: 387.5 g/mol
InChI Key: UKVDPQXLDFXLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine" typically involves multi-step reactions, starting from basic heterocyclic compounds. For example, 1,3,4-thiadiazoles and pyrimidines can be synthesized from precursor compounds through reactions involving elemental analysis, spectral data, chemical transformation, and alternative synthesis routes when applicable (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of compounds like "4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine" is elucidated using techniques such as X-ray crystallography. These analyses provide insights into the compound's conformation, bonding patterns, and interactions within the crystal lattice. For instance, the structure of related compounds has been determined by direct methods and refined to reveal specific bonding and geometric arrangements (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interactions between the heterocyclic components, influencing their reactivity and potential applications. For example, thiadiazoles and pyrimidines can undergo various chemical transformations, leading to new compounds with diverse biological activities. These reactions are typically characterized by their yields, reaction conditions, and the nature of the substituents involved (Abdelriheem, Zaki, & Abdelhamid, 2017).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the synthesis and evaluation of various heterocyclic compounds, including pyrimidines, thiadiazoles, and piperazines, which are crucial in medicinal chemistry for their potential pharmacological properties. One study elaborated on the synthesis of novel heterocycles, such as thiazolopyrimidines and oxadiazepines, derived from specific precursors, showing promising results as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity, which is crucial for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another aspect of research on this compound focuses on its derivatives' antimicrobial activity. A study synthesized a series of thiazolidinone derivatives incorporating triazine and piperazine moieties, which were evaluated against a range of bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).

Anticancer Activity

Further, the anticancer activity of pyrimidine derivatives has been extensively studied, with research focusing on the synthesis and biological evaluation of these compounds against various cancer cell lines. These studies aim to identify new therapeutic agents by exploring the structure-activity relationships of pyrimidine derivatives, indicating a potential application of 4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in oncology (Mallesha et al., 2012).

properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7OS/c1-13-12-15(23-6-4-3-5-7-23)20-18(19-13)25-10-8-24(9-11-25)17(26)16-14(2)21-22-27-16/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVDPQXLDFXLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

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